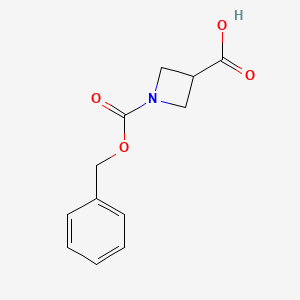

1-Cbz-azetidine-3-carboxylic acid

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis and Drug Discovery

Azetidines are among the most important four-membered heterocycles utilized in contemporary organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from a combination of inherent ring strain and relative stability. The azetidine ring possesses a strain energy of approximately 25.2-25.4 kcal/mol, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.orgresearchgate.netresearchgate.net This inherent strain makes azetidines susceptible to unique ring-opening reactions under specific conditions, providing synthetic chemists with a powerful tool for constructing complex molecular architectures. rsc.orgrsc.org

Despite the strain, the azetidine ring is stable enough for convenient handling, a significant advantage over the less stable aziridines. rsc.orgrsc.org This balance of reactivity and stability allows azetidines to serve as privileged scaffolds in drug discovery. researchgate.netresearchgate.net The inclusion of this four-membered ring can impart desirable properties to a drug candidate, such as metabolic stability, improved pharmacokinetic profiles, and novel intellectual property positions. nih.gov The rigid, three-dimensional nature of the azetidine scaffold is increasingly recognized for its potential in creating molecules that can explore previously inaccessible chemical space, a critical aspect in the development of new medicines. nih.govchimia.ch Consequently, there has been a surge in the development of synthetic methods to create diversely functionalized azetidines for use in areas like diversity-oriented synthesis to generate fused, bridged, and spirocyclic ring systems. nih.govacs.org

Historical Context of Azetidine Carboxylic Acid Research

The history of azetidine carboxylic acids is rooted in the discovery of azetidine-2-carboxylic acid from natural sources. wikipedia.org This non-proteinogenic amino acid, an analogue of proline, was first identified in 1955 in the foliage and rhizomes of plants like lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum). wikipedia.org Its discovery spurred research into its biosynthesis, with studies dating back to the 1960s. acs.org

Early research focused on the biological effects of azetidine-2-carboxylic acid, particularly its toxicity, which arises from its ability to be mistakenly incorporated into proteins in place of proline. wikipedia.org This misincorporation can lead to altered protein structures, including collagen and keratin, resulting in toxic and teratogenic effects in various animal species. wikipedia.org Studies in the 1970s investigated cellular resistance mechanisms to this toxic proline analog, identifying that some resistant cell lines achieve this by overproducing proline. nih.gov

The synthetic exploration of azetidine carboxylic acids followed their discovery. Initial syntheses of azetidine-2-carboxylic acid were developed from precursors like γ-aminobutyric acid, though often in low yields. wikipedia.org Over the years, more practical and efficient synthetic routes have been established, for instance, from γ-butyrolactone or via malonic ester intermediates, enabling better access to these compounds for further study. researchgate.netoup.com The development of synthetic methods for the related azetidine-3-carboxylic acid and its derivatives has also been an area of significant research, driven by their utility as intermediates for pharmacologically active agents. researchgate.netgoogle.com

Scope and Research Trajectories of 1-Cbz-azetidine-3-carboxylic acid

This compound, also known as 1-(benzyloxycarbonyl)azetidine-3-carboxylic acid, is a specific derivative of the azetidine-3-carboxylic acid core. cymitquimica.comsigmaaldrich.com The "Cbz" group (carboxybenzyl) is a common nitrogen-protecting group in organic synthesis. This particular compound serves as a versatile building block in medicinal chemistry and chemical biology.

Furthermore, the parent structure, azetidine-3-carboxylic acid, is a known intermediate in the synthesis of S1P1/Edg1 receptor agonists, which have potential as immunosuppressive agents. google.com Derivatives of 3-aminoazetidine-3-carboxylic acid have also been incorporated into compounds targeting the CB1 receptor for the treatment of obesity. researchgate.net These applications highlight the trajectory of research involving the azetidine-3-carboxylic acid scaffold, where this compound functions as a key protected intermediate, enabling the construction of these more complex and pharmacologically relevant molecules.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 97628-92-7 | sigmaaldrich.comglpbio.com |

| Molecular Formula | C₁₂H₁₃NO₄ | cymitquimica.comglpbio.com |

| Molecular Weight | 235.23 g/mol | cymitquimica.com |

| IUPAC Name | 1-[(benzyloxy)carbonyl]-3-azetidinecarboxylic acid | sigmaaldrich.com |

| Physical Form | Solid | cymitquimica.comsigmaaldrich.com |

Table 2: Research Applications of this compound

| Application Area | Description | Key Role of Compound |

|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates for targeted therapy. glpbio.comaffinanotech.com | Serves as a stable structural component connecting the antibody to the cytotoxic payload. glpbio.com |

| PROTACs | Employed as an alkyl chain-based PROTAC linker in the synthesis of proteolysis-targeting chimeras. glpbio.comaffinanotech.com | Functions as the linker connecting the target protein ligand and the E3 ligase ligand. glpbio.com |

| Medicinal Chemistry Intermediate | Acts as a protected building block for synthesizing more complex molecules with therapeutic potential. researchgate.netgoogle.com | Enables the introduction of the azetidine-3-carboxylic acid scaffold into drug candidates. researchgate.netgoogle.com |

Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxycarbonylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(15)10-6-13(7-10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJPBKZGIUAESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450952 | |

| Record name | 1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97628-92-7 | |

| Record name | 1-Benzyloxycarbonylazetidine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97628-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(benzyloxy)carbonyl]azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 Cbz Azetidine 3 Carboxylic Acid

Ring Strain and Reactivity in Four-Membered Azetidine (B1206935) Systems

Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring-strain energy, estimated to be around 25.2 kcal/mol. researchgate.net This value is comparable to that of other small rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and substantially higher than that of five- and six-membered rings like pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol). researchgate.net This inherent strain is a primary driver of the reactivity of azetidine derivatives. rsc.orgrsc.orgresearchwithrutgers.com While the ring is considerably more stable than the highly reactive aziridines, allowing for easier handling, its strain can be harnessed to facilitate unique chemical transformations under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.com

The presence of the electron-withdrawing Cbz group on the nitrogen atom can further influence the ring's reactivity, often activating it towards certain transformations. clockss.org This activation, coupled with the inherent ring strain, makes 1-Cbz-azetidine-3-carboxylic acid a versatile intermediate in organic synthesis. rsc.org

Nucleophilic Substitution Reactions and Ring-Opening Processes

The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, which can lead to either substitution or ring-opening. Azetidines are generally stable but can undergo ring-opening reactions, often requiring activation by Lewis acids or conversion to their quaternary ammonium (B1175870) salts (azetidiniums). magtech.com.cnnih.gov The regioselectivity of these reactions is heavily influenced by the electronic effects of the substituents on the ring. magtech.com.cn

In the case of azetidines with electron-withdrawing groups like a carboxylate at the 2-position, nucleophiles tend to attack the carbon atom adjacent to the nitrogen and the electron-withdrawing group. magtech.com.cn For this compound, nucleophilic attack can be directed to the C2 or C4 positions, leading to ring-opened products. The Cbz group, being electron-withdrawing, activates the nitrogen, making the ring more susceptible to nucleophilic ring-opening compared to N-alkylated azetidines. clockss.org

Studies have shown that N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition through nucleophilic attack by a pendant amide group. nih.gov The stability of the azetidine ring in such cases is influenced by the nature of the N-substituent and the length of the alkyl chain connecting the amide and the azetidine. nih.gov For instance, expanding the azetidine ring to a less strained pyrrolidine results in a more stable analogue. nih.gov

Radical Reactions and Their Mechanistic Implications

The influence of ring strain extends to the behavior of azetidines in radical reactions.

Influence of Ring Strain on Radical Stability and Reactivity

The strain within the azetidine ring can facilitate reactions that involve the formation of radical intermediates. Research has indicated that for azetidines lacking radical-stabilizing substituents, the ring strain can promote the generation of a radical pair, leading to reactions like nitrogen deletion to form cyclopropanes. acs.org This reactivity pattern is distinct from that of less strained five-membered rings like pyrrolidines. acs.org

Computational Studies on Reaction Pathways and Intermediates

Computational modeling has become an invaluable tool for understanding the complex reaction mechanisms involving azetidines. mit.edu Density Functional Theory (DFT) calculations have been employed to elucidate the parameters that govern the regioselectivity of nucleophilic ring-opening of azetidiniums. nih.gov

Recent computational studies have guided the synthesis of azetidines through photocatalyzed [2+2] cycloadditions of alkenes and oximes. mit.edursc.org These models can predict which substrate combinations will be successful, moving beyond a trial-and-error approach. mit.edu DFT calculations have also been used to understand the configurational lability of lithiated azetidine intermediates, revealing that they can be chemically stable yet configurationally labile, which contrasts with the stability of analogous lithiated aziridines. nih.gov

Derivatization and Functionalization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of this compound provides a versatile handle for a wide range of chemical modifications.

Amide Bond Formation Reactions

The formation of an amide bond is a common and crucial transformation of the carboxylic acid functionality. This reaction is central to the use of this compound in the synthesis of peptidomimetics and other biologically active molecules. rsc.org

Standard peptide coupling reagents are routinely used to facilitate the reaction between the carboxylic acid and an amine. However, there is a growing interest in developing more efficient and environmentally friendly methods for amide bond formation. nih.gov One-pot procedures that avoid traditional coupling reagents are being explored, which rely on the in-situ formation of activated intermediates like thioesters. nih.govresearchgate.net Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for the direct amidation of carboxylic acids, including N-protected amino acids, with low levels of racemization. nih.gov

The reaction of a carboxylic acid with an amine to form an amide typically requires activation of the carboxylic acid, as the direct reaction is often unfavorable. youtube.comyoutube.com This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride. youtube.com Alternatively, dehydrating agents can be used to drive the reaction towards amide formation. youtube.com

Functionalization of Bromo-substituted Azetidine Carboxylic Acid Derivatives

The presence of a bromine atom at the C-3 position of the azetidine ring, particularly in derivatives of this compound, provides a valuable synthetic handle for the introduction of a wide array of functional groups. This functionalization is typically achieved through nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. Research in this area has demonstrated the versatility of these bromo-substituted azetidines as building blocks for the synthesis of diverse and complex azetidine-3-carboxylic acid derivatives.

A significant body of work has focused on the reaction of alkyl 3-bromoazetidine-3-carboxylates with various nucleophiles. These reactions serve as a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds at the C-3 position of the azetidine ring. The transformation of these bromo-substituted azaheterocycles via nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles has been explored, leading to a broad range of new conformationally constrained azetidine-3-carboxylic acid derivatives. nih.govscispace.comresearchgate.netrsc.org

The synthetic utility of 3-bromo-substituted azetidines has been demonstrated through their reactions with different nucleophiles, resulting in the formation of C-3-substituted azetidines. rsc.org The key starting material for these transformations is often an alkyl 3-bromoazetidine-3-carboxylate, which can be prepared through a multi-step sequence involving amination, bromination, and base-induced cyclization of appropriate precursors. nih.govscispace.comresearchgate.net

The following table summarizes the functionalization of a generic 3-bromoazetidine-3-carboxylate with various nucleophiles, showcasing the breadth of this synthetic strategy.

| Nucleophile Source | Nucleophile | Product Type |

| Potassium Cyanide | CN⁻ | 3-Cyanoazetidine |

| Potassium Thiocyanate | SCN⁻ | 3-Thiocyanatoazetidine |

| Sodium Azide (B81097) | N₃⁻ | 3-Azidoazetidine |

Data derived from a general scheme for the nucleophilic substitution of 3-bromoazetidines. rsc.org

Detailed studies have shown that the treatment of 3-bromoazetidines with nucleophiles such as potassium cyanide, potassium thiocyanate, and sodium azide proceeds to furnish the corresponding 3-substituted azetidine derivatives. rsc.org These functionalized products are themselves valuable intermediates for further synthetic elaborations. For instance, the 3-cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, while the 3-azido group can be reduced to a primary amine or participate in cycloaddition reactions.

The research in this area highlights the reactivity of the C-Br bond in the strained azetidine ring and provides a reliable method for the synthesis of a diverse library of 3-substituted azetidine-3-carboxylic acid derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the azetidine motif in biologically active molecules.

Applications in Medicinal Chemistry and Drug Discovery

1-Cbz-azetidine-3-carboxylic Acid as a Versatile Building Block

The unique conformational constraints of the azetidine (B1206935) ring make it an attractive scaffold in drug design. Compared to more flexible linear or larger ring structures, the four-membered azetidine ring offers a way to rigidly orient substituents in three-dimensional space. This can lead to higher binding affinity and selectivity for biological targets. The Cbz (carboxybenzyl) protecting group on the nitrogen atom of this compound is stable under many reaction conditions but can be selectively removed, allowing for precise, stepwise synthesis of complex molecules.

Role in the Design and Synthesis of Drug Candidates

This compound serves as a crucial starting material for creating libraries of compounds for screening and development. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, while the protected nitrogen provides a stable anchor that can be deprotected and functionalized at a later stage. This modular approach is highly efficient in medicinal chemistry for exploring structure-activity relationships (SAR).

For instance, derivatives of azetidine-3-carboxylic acid are integral to the structure of certain sphingosine-1-phosphate (S1P) receptor agonists, which are being investigated as potential treatments for autoimmune diseases like multiple sclerosis. researchgate.net The azetidine core acts as a rigidifying element in these drug candidates. Furthermore, research has shown that azetidine derivatives can act as conformationally constrained analogs of gamma-aminobutyric acid (GABA) or β-alanine, leading to the development of novel GABA uptake inhibitors. nih.gov In one study, azetidine-2-ylacetic acid derivatives equipped with lipophilic moieties showed significant potency at the GAT-1 transporter, highlighting the value of the azetidine scaffold in designing central nervous system agents. nih.gov

Precursor for Bioactive Heterocyclic Compounds

The chemical reactivity of the azetidine ring and its functional groups allows this compound to be a precursor to a wide range of other bioactive heterocyclic compounds. Through various chemical transformations, such as nucleophilic substitution at the 3-position, the core structure can be elaborated into more complex systems.

Research has demonstrated that derivatives made from azetidine-3-carboxylic acid esters are imperative for preparing libraries of compounds with potential bronchodilating, anti-inflammatory, and antibacterial activities. rsc.org For example, 3-bromoazetidine-3-carboxylic acid esters can be treated with various nucleophiles to yield diverse 3-substituted azetidines. rsc.orgnih.gov These new derivatives are of significant interest from a biological standpoint and for applications in the field of foldamers, which are artificial molecules that mimic the folding of proteins and peptides. nih.gov Additionally, the azetidine scaffold has been used in the synthesis of potent antimalarial agents that target the Plasmodium falciparum parasite. nih.govacs.org

Integration into Conjugate Systems

In recent years, highly targeted therapeutic strategies have gained prominence, particularly in oncology. This compound has found a niche as a linker component in two such cutting-edge modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Application as a Non-Cleavable Antibody-Drug Conjugate (ADC) Linker

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed to deliver a potent cytotoxic drug (payload) specifically to cancer cells by attaching it to a monoclonal antibody that targets a tumor-specific antigen. The linker connecting the antibody and the payload is critical to the ADC's success.

This compound is used as a component of non-cleavable linkers. medchemexpress.commedchemexpress.com Unlike cleavable linkers that are designed to release the payload in response to specific conditions in the tumor microenvironment (e.g., low pH or specific enzymes), non-cleavable linkers remain intact. biochempeg.combroadpharm.com The release of the payload from an ADC with a non-cleavable linker relies on the complete lysosomal degradation of the antibody after the ADC is internalized by the cancer cell. biochempeg.comnih.gov This process releases the drug payload, which is still attached to the linker and a single amino acid from the antibody. The stability of non-cleavable linkers in systemic circulation can minimize off-target toxicity.

Utilization in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's own protein disposal machinery to eliminate disease-causing proteins. glpbio.com A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein of interest, and the other binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound is classified as an alkyl chain-based PROTAC linker. medchemexpress.comglpbio.com The azetidine ring can provide a degree of rigidity and a defined exit vector for connecting the two ligands, which is crucial for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). The Cbz protecting group is particularly useful in the multi-step synthesis of PROTACs. For example, ruthenium-catalyzed C-H amidation has been used to install versatile linkers onto drug molecules, where carbamate-containing dioxazolones bearing Cbz-protected amines were shown to be effective coupling partners for creating flexible amino-alkyl linkers. nih.gov This allows for the late-stage installation of linkers, which is a valuable strategy in chemical biology and PROTAC development. nih.gov

Therapeutic Potential of Azetidine Carboxylic Acid Derivatives

The incorporation of the azetidine carboxylic acid scaffold into molecules has led to a variety of therapeutic applications, demonstrating the broad potential of this structural motif. Its ability to act as a mimic or a conformationally restricted analog of natural amino acids like proline makes it particularly valuable. rsc.orgchemimpex.com

Derivatives of azetidine-3-carboxylic acid are key intermediates for certain S1P₁/Edg1 receptor agonists, which function as immunosuppressive agents by sequestering lymphocytes in secondary lymphoid tissues. google.com This mechanism is relevant for treating a range of autoimmune and chronic inflammatory diseases. google.com The antihypertensive drug Azelnidipine is another example of a successful therapeutic agent containing an azetidine ring, showcasing the ring's acceptance in drug development. researchgate.net

The unique structural properties of azetidine carboxylic acid also allow it to serve as a building block for pharmaceuticals targeting neurological disorders and metabolic diseases. chemimpex.com Its use in modifying peptides can enhance their stability and bioactivity, which is critical for developing more effective protein-based therapeutics. chemimpex.com

Antibacterial and Antimicrobial Agent Development

The azetidine scaffold is a key structural motif in the development of new antibacterial agents, particularly in efforts to combat antibiotic resistance. Its similarity to the core ring of β-lactam antibiotics makes it a valuable starting point for novel drug design.

The four-membered ring of azetidine has been explored as a bioisostere for the β-lactam ring found in one of the most successful classes of antibiotics. acs.orgucc.ie β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. scbt.com However, bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring, poses a significant threat. nih.gov

Researchers have designed novel inhibitors based on the azetidine framework to circumvent these resistance mechanisms. One such approach involves the synthesis of azetidinimines, which are imino-analogues of β-lactams. These compounds act as non-covalent inhibitors of β-lactamases. Notably, a specific azetidinimine derivative, compound 7dfm , has demonstrated the ability to inhibit the three main clinically relevant carbapenemases: KPC-2 (Ambler class A), NDM-1 (class B), and OXA-48 (class D), with inhibitory constants (Kᵢ) below 0.3 μM. nih.gov This compound also inhibited the class C cephalosporinase (B13388198) CMY-2, showcasing its potential as a broad-spectrum β-lactamase inhibitor that could restore the efficacy of existing β-lactam antibiotics. nih.gov

Derivatives of azetidine-3-carboxylic acid have shown significant promise in combating multidrug-resistant (MDR) bacteria. A series of azetidine derivatives, termed BGAz, was identified through a phenotypic screen and found to exhibit potent bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, including MDR strains. nih.gov These compounds appear to work through a novel mechanism by inhibiting the late-stage biosynthesis of mycolic acid, a critical component of the mycobacterial cell envelope. nih.gov

Furthermore, another study detailed the synthesis of fluoroquinolone derivatives incorporating an N-substituted azetidine-3-carbonyl moiety. One of these compounds, 6i , displayed good antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. researchgate.net

| Compound Series/Name | Target Organism | Mechanism/Key Finding | Reference |

|---|---|---|---|

| BGAz Derivatives (e.g., BGAz-002, BGAz-004) | Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB) | Inhibit late-stage mycolic acid biosynthesis; no significant difference in MICs between drug-sensitive and MDR strains. | nih.gov |

| Compound 6i (Fluoroquinolone-azetidine hybrid) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Exhibited good antibacterial activity with a MIC of 16.00 μg/mL against MRSA. | researchgate.net |

Anticancer and Antiproliferative Activities

The rigid azetidine scaffold has been incorporated into various molecules to develop potent anticancer agents. Derivatives of azetidine-3-carboxylic acid have been investigated for their ability to inhibit cancer cell proliferation and key signaling pathways involved in tumor growth.

In one study, a series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones were synthesized and evaluated for antiproliferative activity. Several compounds displayed significant growth inhibition against human breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. researchgate.net Compound 6h was identified as the most active against the MCF-7 cell line, showing superior growth inhibition compared to the parent compound ciprofloxacin. researchgate.net

Another line of research focused on developing small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often constitutively active in cancer, promoting proliferation and survival. acs.org While (R)-azetidine-2-carboxamides were found to be potent STAT3 inhibitors, modifying the scaffold to an azetidine-3-carboxamide (B1289449) (5c ) led to a loss of activity, highlighting the critical role of substituent positioning on the azetidine ring for target engagement. acs.org The study also noted that the carboxylic acid motif, while important for in-vitro activity, resulted in low cellular potency, likely due to poor membrane permeability. This was overcome by converting the acid to a methyl ester, creating a prodrug that could more effectively enter cells. acs.org

| Compound | Cell Line | Activity/Key Finding | Reference |

|---|---|---|---|

| Compound 6h | MCF-7 (Breast Carcinoma) | Showed potent growth inhibition, superior to ciprofloxacin. | researchgate.net |

| Compounds 6c, 6g, 6h | HCT-116 (Colon Carcinoma) | Displayed good growth inhibition. | researchgate.net |

| Compounds 6c, 6g, 6h | A549 (Lung Adenocarcinoma) | Displayed good growth inhibition. | researchgate.net |

| Compound 5c (Azetidine-3-carboxamide) | STAT3 Inhibition Assay | Change from azetidine-2-carboxamide (B111606) to azetidine-3-carboxamide resulted in loss of activity. | acs.org |

Antimalarial Compound Development

The fight against malaria, particularly drug-resistant strains, has benefited from the exploration of novel chemical scaffolds, including azetidine-based compounds. Research has identified a promising class of bicyclic azetidines that potently inhibit the malaria parasite Plasmodium falciparum. nih.govacs.org These compounds act by targeting the parasite's phenylalanyl-tRNA synthetase, an essential enzyme for protein synthesis. exlibrisgroup.comscilit.com

The synthesis of these antimalarial agents utilizes azetidine carboxylic acid derivatives, employing a palladium-catalyzed C(sp³)–H arylation at the C3 position of the azetidine ring. nih.govacs.orgexlibrisgroup.com One of the lead compounds, BRD3914 , demonstrated high potency with a half-maximal effective concentration (EC₅₀) of approximately 13-15 nM against a multidrug-resistant strain of P. falciparum. nih.govacs.orgexlibrisgroup.comnih.gov This compound showed activity against multiple stages of the parasite's life cycle and was curative in mouse models of malaria infection. acs.orgnih.gov The development of these bicyclic azetidines represents a significant advancement in the search for next-generation antimalarial therapies. nih.govacs.orgscilit.comnih.gov

| Compound | Target | In Vitro Activity (EC₅₀, Dd2 Strain) | Key Feature | Reference |

|---|---|---|---|---|

| BRD7929 | P. falciparum phenylalanyl-tRNA synthetase | Potent | Active against all three stages of the parasite life cycle. | nih.gov |

| BRD3914 | P. falciparum phenylalanyl-tRNA synthetase | ~13-15 nM | Active against multidrug-resistant malaria; curative in mouse models. | nih.govacs.orgexlibrisgroup.comnih.gov |

Antiviral Applications

The development of novel antiviral agents is a constant priority in medicinal chemistry. While various heterocyclic scaffolds are under investigation, specific studies detailing the use of this compound derivatives for antiviral applications are not widely reported in the current literature. However, related structures offer insights into potential applications. For instance, research into new treatments for COVID-19 identified an indole-3-carboxylic acid derivative that exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov Separately, lipophilic amino acid carbamate (B1207046) derivatives of the anti-HIV drug Zidovudine (AZT) have been synthesized to improve its therapeutic profile. nih.gov These examples underscore the broad utility of carboxylic acid and amino acid derivatives in antiviral drug design, suggesting that the unique structural features of the azetidine-3-carboxylic acid scaffold could be explored for this purpose in future research.

Anti-inflammatory Properties

The role of azetidine-carboxylic acid derivatives in inflammation is complex and appears to be context-dependent. A study investigating the biological effects of L-azetidine-2-carboxylic acid (AZE), a non-protein amino acid that is a structural mimic of L-proline, found that it triggered pro-inflammatory responses in BV2 microglial cells. mdpi.com In these brain-resident immune cells, AZE treatment led to a robust increase in the expression of pro-inflammatory markers, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and nitric oxide synthase 2 (NOS2). mdpi.com This pro-inflammatory activity was associated with AZE-induced toxicity and apoptosis in the microglial cells. mdpi.com It is important to note that these findings relate to the 2-carboxylic acid isomer and demonstrate a pro-inflammatory, rather than anti-inflammatory, effect in a specific neurological cell type. Further research is needed to determine if derivatives of the 3-carboxylic acid isomer possess different, potentially anti-inflammatory, properties in other biological systems.

Neurotransmitter Modulation and Receptor Interaction Studies

The azetidine-3-carboxylic acid framework serves as a valuable starting point for the synthesis of compounds that can modulate the activity of neurotransmitter systems in the central nervous system (CNS). The rigid nature of the azetidine ring allows for the precise positioning of pharmacophoric elements that can interact with specific receptors.

Research into glutamate (B1630785) receptor modulators has utilized derivatives of azetidine dicarboxylic acids. For instance, analogues of azetidine-2,4-dicarboxylic acid have been synthesized and evaluated for their ability to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function. One such derivative, cis-azetidine-2,4-dicarboxylic acid, was found to potentiate the activity of glutamate and NMDA at the NMDA receptor, suggesting a role as a positive allosteric modulator at lower concentrations. cymitquimica.com While not directly derived from the 3-carboxylic acid isomer, this works highlights the potential of the azetidine core in designing receptor modulators.

Furthermore, a patent for the synthesis of azetidine-3-carboxylic acid indicates its utility as an intermediate for creating agonists for the S1P₁/Edg1 receptor. mdpi.com These receptors are involved in a variety of physiological processes, and their modulation is a target for immunosuppressive therapies. mdpi.com This underscores the versatility of the azetidine-3-carboxylic acid scaffold in generating molecules that can interact with a range of receptor types.

The incorporation of the azetidine motif is also a strategy in the development of ligands for other CNS targets. For example, studies on imidazodiazepines have shown that while derivatives with a carboxylic acid group tend to interact strongly with GABA-A receptors, their ester and amide counterparts can exhibit significant affinity for opioid receptors, particularly the kappa opioid receptor (KOR). nih.gov This demonstrates how modifications of the carboxylic acid functionality of a scaffold like this compound can direct the resulting molecule's activity towards different receptor systems.

Enzyme Inhibition Studies

The unique stereochemistry and conformational rigidity of the azetidine ring make it an attractive scaffold for the design of potent and selective enzyme inhibitors. By incorporating the this compound moiety into larger molecules, medicinal chemists can create compounds that fit precisely into the active sites of target enzymes, leading to effective inhibition.

One notable area of research is the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is aberrantly active in many cancers. A study on novel azetidine amides as STAT3 inhibitors demonstrated that these compounds could directly bind to STAT3 with high affinity. nih.gov The azetidine scaffold was seen as a key element in achieving this potency. While the study did not explicitly name this compound as the starting material, it is a highly plausible precursor for the synthesis of the described amides. The research highlighted that the azetidine-based inhibitors were significantly more potent than their predecessors. nih.gov

The principles of enzyme inhibition are well-established, with inhibitors often designed to mimic the transition state of the enzyme-catalyzed reaction or to bind irreversibly to the active site. nih.gov The defined stereochemistry of this compound can be exploited to create mimics of natural substrates or transition states with high fidelity.

The versatility of the azetidine scaffold is further demonstrated in the design of inhibitors for other enzyme classes. For example, α-glucosidase inhibitors are a therapeutic target for type 2 diabetes. Research on benzimidazole-thioquinoline derivatives has shown that specific substitutions can lead to potent and competitive inhibition of this enzyme. nih.gov The structure-activity relationship studies in such research provide valuable insights into how different functional groups appended to a core structure can influence inhibitory activity. These principles can be applied to derivatives of this compound to explore their potential as inhibitors for a wide range of enzymes.

Impact on Pharmacokinetic Properties in Drug Design

Influence on Solubility and Lipophilicity

Solubility and lipophilicity are key determinants of a drug's ability to be absorbed and to permeate biological membranes. The azetidine ring, being a small, polar heterocycle, can influence these properties. The replacement of larger, more lipophilic ring systems with an azetidine can lead to an increase in aqueous solubility and a decrease in lipophilicity (logP).

In a study focused on developing STAT3 inhibitors, researchers systematically varied different parts of their lead compound to optimize both potency and physicochemical properties. nih.gov They noted that changes to decrease lipophilicity were generally well-tolerated in terms of maintaining potency, suggesting that the azetidine scaffold provided a good balance. nih.gov Generally, compounds in their azetidine series showed good aqueous solubility. nih.gov

The lipophilicity of a molecule can be fine-tuned by modifying the substituents on the azetidine ring. For instance, the Cbz protecting group on this compound is relatively lipophilic. However, this group is typically removed during synthesis and replaced with other functionalities that will ultimately determine the lipophilicity of the final compound. The carboxylic acid group itself is polar and will contribute to aqueous solubility, particularly at physiological pH where it will be deprotonated. The balance between the polarity of the azetidine ring and the carboxylic acid group, and the lipophilicity of other substituents, is a key consideration for medicinal chemists.

| Feature | Influence of Azetidine-3-Carboxylic Acid Moiety |

| Solubility | The polar nature of the azetidine ring and the carboxylic acid group generally increases aqueous solubility. |

| Lipophilicity (logP) | The small size of the azetidine ring can help to reduce overall lipophilicity compared to larger scaffolds. |

This table provides a generalized overview of the expected influence of the azetidine-3-carboxylic acid scaffold on physicochemical properties.

Modulation of Metabolic Stability

Metabolic stability is a crucial parameter in drug design, as it determines the half-life of a drug in the body and can influence its potential for toxicity. The azetidine ring is generally considered to be a metabolically robust scaffold. Its strained four-membered ring can be less susceptible to metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains or larger, unsubstituted rings.

However, the stability of azetidine-containing compounds can be influenced by the nature of the substituents on the ring. The N-Cbz group of this compound is a carbamate, which can be susceptible to hydrolysis by esterases. In drug discovery, this Cbz group is typically replaced by more metabolically stable functionalities.

The presence of the carboxylic acid group itself can be a site for metabolism, primarily through glucuronidation. In some cases, this can lead to the formation of reactive metabolites. Medicinal chemists may choose to replace the carboxylic acid with a bioisostere to mitigate this risk and improve the metabolic profile of the drug candidate.

| Compound Moiety | Potential Metabolic Pathway | Impact on Stability |

| N-Cbz group | Hydrolysis by esterases | Generally low stability; typically replaced in final drug candidates. |

| Azetidine ring | Generally stable to CYP-mediated oxidation | Can improve metabolic stability compared to other scaffolds. |

| Carboxylic acid | Glucuronidation | Can be a site of metabolism, potentially leading to clearance. |

This table summarizes potential metabolic fates of different parts of the this compound scaffold.

Applications in Peptide Science and Protein Engineering

1-Cbz-azetidine-3-carboxylic Acid in Peptide Synthesis Methodologies

The incorporation of this compound into peptide chains is achieved through established synthesis techniques, including both solution-phase and solid-phase methods. The Cbz group provides stable protection for the nitrogen atom of the azetidine (B1206935) ring during peptide coupling reactions, a crucial feature for the successful stepwise assembly of amino acids. nih.gov

Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS), also known as classical peptide synthesis, was the pioneering method for creating peptides before the advent of solid-phase techniques. researchgate.net This methodology involves the sequential coupling of amino acids in a homogenous solution. frontiersin.org The synthesis of tetrapeptides containing azetidine-2-carboxylic acid has been successfully demonstrated using traditional solution-phase peptide synthesis. nih.gov The process relies on the use of protecting groups for the amino and carboxyl functions to ensure the specific formation of amide bonds in the correct sequence. researchgate.netrsc.org The carboxybenzyl (Cbz) group, introduced by Bergmann and Zervas, was one of the first reversible Nα-protecting groups developed for this purpose. nih.gov In the context of synthesizing peptides with this compound, the Cbz group effectively shields the secondary amine within the azetidine ring, allowing for the controlled formation of peptide bonds with other amino acid residues.

Solid-Phase Peptide Synthesis (SPPS) for Azetidine Residues

Solid-phase peptide synthesis (SPPS) has become the standard method for peptide synthesis due to its efficiency and amenability to automation. nih.gov This technique involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.govnih.gov The Fmoc (9-fluorenylmethoxycarbonyl) group is a commonly used Nα-protecting group in modern SPPS. nih.gov A solid-phase peptide synthesis methodology has been developed that facilitates the rapid generation of peptides incorporating aziridine (B145994) residues, which are structurally related to azetidines. google.com Non-natural azetidine-based amino acids have been utilized in the formation of small peptide chains, highlighting their compatibility with peptide synthesis protocols. researchgate.net The general workflow for SPPS involves anchoring the C-terminal amino acid to the resin, followed by cycles of deprotection of the Nα-amino group and coupling of the next Nα-protected amino acid until the desired sequence is assembled. nih.gov

Suppression of Diketopiperazine Formation in Peptide Elongation

Diketopiperazine (DKP) formation is a significant side reaction that can occur during peptide synthesis, particularly in SPPS. nih.gov This intramolecular cyclization involves the nucleophilic attack of the N-terminal amino group of a dipeptidyl-resin on the ester linkage, cleaving the dipeptide from the resin as a stable six-membered ring. nih.govumich.edu This side reaction is especially prevalent when proline is the second amino acid in the sequence due to its propensity to adopt a cis-amide bond, which pre-organizes the peptide for cyclization. nih.gov

While azetidine carboxylic acids are proline analogs, their impact on DKP formation is a critical consideration. Peptides containing a penultimate proline are known to be susceptible to DKP formation. nih.gov Given that azetidines are also secondary amino acids, peptides with an N-terminal azetidine residue can also undergo this cyclization. researchgate.net Strategies to minimize DKP formation are therefore essential when synthesizing azetidine-containing peptides. These methods include:

Use of sterically hindered amino acids: Incorporating bulky amino acids can sterically disfavor the cyclization reaction.

Rapid coupling: Minimizing the time the N-terminal amine is deprotected before the next coupling step can reduce the opportunity for intramolecular cyclization.

Choice of protecting groups: The use of N-tritylamino acids has been shown to suppress DKP formation. umich.edu

Dipeptide coupling: Incorporating a pre-formed dipeptide can bypass the problematic dipeptidyl-resin stage. nih.gov

Azetidine Carboxylic Acids as Non-Proteinogenic Amino Acid Surrogates

The structural similarity of azetidine carboxylic acids to proline has led to their exploration as non-proteinogenic amino acid surrogates in peptidomimetics. nih.govdigitellinc.com This substitution can introduce unique structural and functional properties into peptides.

Comparison with Proline (Aze vs. Pro) in Peptidomimetics

Azetidine-2-carboxylic acid (Aze) is a lower homolog of proline (Pro), with a four-membered ring instead of proline's five-membered ring. nih.govdigitellinc.com This seemingly small difference in ring size leads to significant conformational distinctions when incorporated into a peptide chain.

| Feature | Proline (Pro) | Azetidine-2-carboxylic acid (Aze) |

| Ring Size | 5-membered | 4-membered |

| Conformational Flexibility | More constrained | More flexible |

| Torsional Angles (φ, ψ) | Restricted range | Different preferred angles |

| Effect on Peptide Stability | Stabilizes ordered structures | Can lessen the stability of ordered conformations |

Modulation of Conformational Flexibility in Peptides

Furthermore, the presence of azetidine residues can induce specific secondary structures. For instance, 3-aminoazetidine has been shown to act as a turn-inducing element, facilitating the efficient synthesis of small cyclic peptides. The azetidine ring can encourage the peptide to adopt a less stable, all-trans conformation in some cyclic tetrapeptides. In other contexts, the 3-aminoazetidine-3-carboxylic acid moiety is believed to be a β-turn inducer. This ability to influence peptide conformation is crucial for the design of peptidomimetics with specific biological activities, as the three-dimensional structure of a peptide is intimately linked to its function.

Effects on Bioavailability and Proteolytic Stability of Peptides

A primary challenge in the development of peptide-based therapeutics is their inherent susceptibility to enzymatic degradation and poor oral bioavailability mdpi.comnih.gov. The modification of peptide backbones with constrained amino acids like azetidine-3-carboxylic acid derivatives is a key strategy to overcome these limitations.

Research has demonstrated that incorporating a 3-amino-azetidine (3-AAz) subunit, a closely related analogue, into a cyclic hexapeptide confers impressive resistance to proteolysis ljmu.ac.uknih.gov. In a comparative study, the unmodified homodetic peptide was readily hydrolyzed by the protease α-chymotrypsin, whereas the azetidine-modified peptide showed no measurable degradation over a 24-hour period, even at high enzyme concentrations ljmu.ac.uk. This enhanced stability is attributed to the constrained conformational rigidity imposed by the four-membered ring, which can sterically hinder the approach of proteases and prevent the peptide from adopting the required conformation for enzyme binding and cleavage.

While direct experimental data on the oral bioavailability of peptides containing this compound is limited, the demonstrated increase in proteolytic stability is a critical prerequisite for oral delivery researchgate.net. Enhanced stability in the gastrointestinal tract, combined with the potential for improved cell permeability due to conformational preorganization, suggests that these modifications are promising for the development of orally available peptide drugs ljmu.ac.ukprismbiolab.com.

| Peptide | Modification | Enzyme | Observation | Reference |

|---|---|---|---|---|

| Cyclic Hexapeptide (Control) | None (Homodetic) | α-Chymotrypsin | Readily hydrolyzed | ljmu.ac.uk |

| Cyclic Hexapeptide (Modified) | Contains 3-amino-azetidine (3-AAz) subunit | α-Chymotrypsin (125 μM) | No measured proteolysis over 24 hours | ljmu.ac.uk |

Conformational Inducement in Peptide Structures

The rigid structure of the azetidine ring significantly influences the local conformation of the peptide backbone, acting as a potent turn-inducer and stabilizer of specific secondary structures.

The position of the carboxylic acid group on the azetidine ring is critical in determining the type of reverse turn it induces. Studies on the structural isomer, azetidine-2-carboxylic acid, have shown that its four-membered ring forces the peptide backbone to preferentially adopt a γ-turn conformation acs.org. This is in contrast to the five-membered ring of proline, which tends to induce β-turns acs.org.

However, when the carboxyl group is at the 3-position, the conformational preference shifts. Spectroscopic analysis using IR and NMR on model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acid indicates that this moiety is a likely β-turn inducer researchgate.net. This suggests that the stereochemical constraints of the 3-substituted ring favor the dihedral angles characteristic of a β-turn, a common and crucial secondary structure element in protein folding and molecular recognition.

| Azetidine Moiety | Position of Carboxyl Group | Predominantly Induced Turn Type | Reference |

|---|---|---|---|

| Azetidine-2-carboxylic acid | 2-position | γ-turn | acs.org |

| 3-Aminoazetidine-3-carboxylic acid | 3-position | β-turn (likely) | researchgate.net |

A unique feature of peptides containing 3-aminoazetidine-3-carboxylic acid is their ability to form intramolecular hydrogen bonds involving the ring's nitrogen atom. Spectroscopic studies have identified an interesting main-chain-to-side-chain hydrogen bond that forms a stable six-membered pseudo-cycle researchgate.net. This bond connects the nitrogen atom of the azetidine ring, acting as a hydrogen bond acceptor, to the amide NH proton of the immediately following amino acid residue, which acts as the donor researchgate.net. This interaction provides additional conformational stability to the peptide backbone.

In addition to inducing turns, derivatives of 3-aminoazetidine-3-carboxylic acid can stabilize extended peptide conformations through unique hydrogen bonding patterns. Theoretical and spectroscopic studies have shown that these derivatives can form sidechain-to-backbone N-H···N C6γ hydrogen bonds nih.gov. A crucial finding is that these C6γ H-bonds accompany and thereby stabilize the weak intra-residue C5 hydrogen bond (implicating the NH and C=O of the same residue) nih.gov.

This concurrent hydrogen-bonding support for successive C5 motifs is a novel principle for stabilizing extended backbone secondary structures. This stabilization is so significant that in a capped trimer of a 3-amino-1-methylazetidine-3-carboxylic acid derivative, the fully-extended 2.05-helix conformer was successfully characterized nih.gov.

Impact on Protein Conformation and Stability

The misincorporation of azetidine carboxylic acid in place of proline can have significant consequences for protein structure, particularly in proteins rich in this imino acid, such as collagen.

Research into the effects of azetidine carboxylic acid on collagen has primarily focused on the proline analogue, azetidine-2-carboxylic acid (Aze) wikipedia.org. The incorporation of Aze in place of proline has been shown to alter the properties of collagen and inhibit the formation of the stable triple helix nih.govmedchemexpress.com.

Effects on Protein Folding and Disorder

The incorporation of non-canonical amino acids, such as this compound, into peptides and proteins can exert significant influence on their three-dimensional structure, folding pathways, and propensity for disorder. The constrained four-membered ring of the azetidine moiety introduces unique stereochemical limitations that can direct the polypeptide backbone into specific conformations, thereby impacting secondary and tertiary structures.

Research into related azetidine-containing amino acids provides insights into how this compound might affect protein architecture. For instance, the substitution of proline with its four-membered ring analog, azetidine-2-carboxylic acid (Aze), has been shown to alter the structure and folding of proteins. wikipedia.orgumich.edu This is primarily due to the different puckering of the azetidine ring compared to the five-membered pyrrolidine (B122466) ring of proline, which leads to altered peptide bond geometry and torsional angles. Such modifications can disrupt or stabilize local secondary structures like helices and turns.

Studies on oligomers of azetidine-based α-amino acids have demonstrated their capacity to form distinct and stable secondary structures. For example, derivatives of 3-amino-1-methylazetidine-3-carboxylic acid have been shown to form hydrogen-bonded motifs that stabilize extended peptide conformations. nih.govnih.gov In short oligomers, a length-dependent transition from extended shapes to folded structures, such as the 310-helix, has been observed. nih.gov This suggests that the incorporation of azetidine-based residues can be a tool to engineer specific folded motifs within a polypeptide chain.

The introduction of an azetidine ring can also influence the cis-trans isomerization of the preceding peptide bond, a critical step in the folding of many proteins containing proline. The conformational rigidity of the azetidine ring can favor one isomer over the other, thereby potentially accelerating or decelerating the folding process. In tetrapeptides containing both L-proline and azetidine-2-carboxylic acid, the presence of the azetidine group has been found to perturb the normal proline peptide secondary structure, indicating an influence on peptide bond orientation. umich.edu

Furthermore, the strategic placement of azetidine-based amino acids could be utilized to modulate intrinsically disordered regions of proteins. The conformational constraints imposed by the azetidine ring could reduce the conformational entropy of a disordered region, potentially inducing a more ordered state or influencing its binding to other molecules. While direct studies on the effect of this compound on intrinsically disordered proteins are limited, the principles derived from studies of related compounds suggest a potential for such applications.

The ability of azetidine-2-carboxylic acid to be misincorporated into proteins in place of proline highlights the potential for unintended structural perturbations. wikipedia.orgnih.gov This misincorporation can lead to altered protein folding, which may result in dysfunctional proteins. wikipedia.org This underscores the importance of the specific stereochemistry of the azetidine ring in dictating its structural and functional consequences within a protein context.

Research Findings on Conformational Preferences of Azetidine Derivatives

The following table summarizes key research findings on the conformational effects of different azetidine-based amino acid derivatives, which can provide a basis for understanding the potential impact of this compound on peptide and protein structure.

| Azetidine Derivative | Observed Conformational Effects | Reference |

| Azetidine-2-carboxylic acid | Perturbs normal proline peptide secondary structure in tetrapeptides. | umich.edu |

| Azetidine-2-carboxylic acid | Misincorporation in place of proline can alter protein folding. | wikipedia.org |

| 3-amino-1-methylazetidine-3-carboxylic acid derivatives | Form sidechain-backbone hydrogen bonds that stabilize C5 H-bonds. | nih.govnih.gov |

| Capped trimer of 3-amino-1-methylazetidine-3-carboxylic acid | Exhibits a transition from extended C5/C6γ motifs to a folded 310-helix in solution. | nih.gov |

| Oligomers of 4-aminopiperidine-3-carboxylic acid (aza-analog) | Adopted a helical conformation in acidic solution when the amines were protonated. | nih.gov |

These findings collectively indicate that the incorporation of azetidine-based amino acids is a promising strategy for influencing protein folding and structure. The specific effects of this compound will depend on its stereochemistry and the context of the surrounding amino acid sequence.

Computational and Spectroscopic Characterization in Research

Theoretical Studies on Conformational Preferences and Energetics

Theoretical studies are instrumental in exploring the conformational landscape and reactivity of 1-Cbz-azetidine-3-carboxylic acid. These computational approaches allow for the examination of molecular properties that may be difficult to study experimentally.

Energy Minimization and Conformational Landscape Analysis

The conformational flexibility of the azetidine (B1206935) ring and the N-Cbz group in this compound gives rise to a complex potential energy surface. Computational energy minimization techniques are employed to identify stable conformers and to understand the energetic relationships between them.

In studies of similar Cbz-protected azetidine-based amino acids, such as derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, theoretical calculations have been used to explore the gas-phase conformational landscape. mdpi.com These studies reveal the presence of various low-energy conformers stabilized by intramolecular hydrogen bonds. For instance, the C5 hydrogen bond, which forms a five-membered ring, and the C6γ hydrogen bond, involving the azetidine nitrogen, are key features influencing the conformational preferences. mdpi.comnih.gov The puckering of the azetidine ring, described by whether the nitrogen atom is oriented towards the amino or carboxyl side of the residue, further contributes to the diversity of conformations. mdpi.com

The relative energies of these conformers are calculated to determine their populations at thermal equilibrium. This information is critical for understanding which shapes the molecule is likely to adopt in different environments.

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties, including orbital energies, charge distributions, and molecular electrostatic potential maps.

For instance, DFT studies on related molecules have been used to investigate the molecular and electronic properties, reactivities, and the nature of bonding. mdpi.com Such calculations can predict the sites most susceptible to nucleophilic or electrophilic attack, offering guidance for synthetic modifications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as the HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Spectroscopic Investigations of Structural Features and Hydrogen Bonding

Spectroscopic techniques are essential for the experimental characterization of this compound, providing direct evidence for its structural features and intermolecular interactions.

Infrared (IR) Spectroscopy for Hydrogen Bond Analysis

Infrared (IR) spectroscopy is a powerful tool for studying hydrogen bonding in molecules like this compound. The position and shape of the N-H and O-H stretching bands in the IR spectrum are highly sensitive to the presence and strength of hydrogen bonds.

In research on related Cbz-protected azetidine derivatives, IR spectroscopy has been used to identify specific intramolecular hydrogen bonding patterns. mdpi.commdpi.com For example, in a low-polarity solvent, distinct absorption bands can be assigned to different types of hydrogen bonds, such as the C5 and C6γ intramolecular hydrogen bonds. mdpi.com The analysis of these bands at different concentrations can confirm the intramolecular nature of these interactions. mdpi.com For this compound, the characteristic broad O-H stretch of the carboxylic acid dimer and the C=O stretching frequencies of the carbamate (B1207046) and carboxylic acid would be key features in the IR spectrum.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | Characteristic of intermolecular hydrogen bonding in carboxylic acids. |

| N-H Stretch (if present as a secondary amide) | 3200-3400 | Sensitive to hydrogen bonding. |

| C=O Stretch (Carbamate) | ~1700-1720 | The exact position can be influenced by the electronic environment. |

| C=O Stretch (Carboxylic Acid) | ~1700-1760 | Can be influenced by dimerization. |

This table presents typical IR absorption ranges for the functional groups present in this compound and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms in this compound.

A Certificate of Analysis for this compound confirms that its ¹H NMR spectrum is consistent with its structure. medchemexpress.com In general, the ¹H NMR spectrum would show characteristic signals for the protons of the benzyl (B1604629) group, the azetidine ring, and the carboxylic acid proton. The chemical shifts and coupling constants of the azetidine ring protons are particularly informative about the ring's conformation.

In studies of related Cbz-protected azetidine derivatives, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine through-space proximities between protons, providing crucial evidence for specific conformations and intramolecular interactions. mdpi.com For example, NOESY correlations can help to assign the relative stereochemistry of the protons on the azetidine ring. mdpi.com

| Proton Type | Typical ¹H Chemical Shift Range (ppm) | Carbon Type | Typical ¹³C Chemical Shift Range (ppm) |

| Carboxylic Acid (O-H) | 10.0 - 13.0 | Carboxylic Acid (C=O) | 170 - 185 |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Aromatic (C₆H₅) | 125 - 140 |

| Benzylic (CH₂) | ~5.1 | Benzylic (CH₂) | ~67 |

| Azetidine (CH₂) | 3.5 - 4.5 | Azetidine (CH₂) | 40 - 60 |

| Azetidine (CH) | 3.0 - 4.0 | Azetidine (CH) | 30 - 50 |

| Carbamate (C=O) | Carbamate (C=O) | 155 - 165 |

This table presents estimated NMR chemical shift ranges for this compound based on typical values for similar functional groups and is for illustrative purposes.

X-Ray Crystallography for Solid-State Conformation Analysis

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds offers valuable insights into the likely solid-state conformation.

For example, the crystal structure of trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, a related Cbz-protected azetidine derivative, reveals a network of intermolecular hydrogen bonds in the crystal lattice. mdpi.com In this structure, the oxygen atom of the azetidine N-oxide interacts with the carbamate NH of a neighboring molecule, leading to the formation of waved hydrogen-bonded chains. mdpi.com It is highly probable that this compound would also exhibit extensive intermolecular hydrogen bonding in the solid state, primarily through the formation of carboxylic acid dimers. The conformation of the azetidine ring and the orientation of the Cbz and carboxylic acid substituents would be precisely determined in such a study.

Advanced Computational Modeling for Drug Design and Discovery

This compound has emerged as a valuable scaffold in medicinal chemistry, particularly in the construction of complex therapeutic molecules. Its rigid, three-dimensional azetidine core offers a structurally unique building block that is increasingly utilized in the design of sophisticated drug delivery systems and targeted therapeutics. The application of advanced computational modeling is crucial in harnessing the full potential of this compound, enabling researchers to predict and rationalize its behavior within larger molecular frameworks. These in silico methods provide profound insights into the structural and electronic properties of molecules incorporating the this compound moiety, thereby guiding the design of novel drug candidates.

The primary role of this compound in modern drug discovery is as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a component in Proteolysis Targeting Chimeras (PROTACs). chemicalbook.comaffinanotech.comglpbio.commedchemexpress.com In both contexts, the linker's properties—such as its length, rigidity, and geometry—are critical determinants of the final conjugate's efficacy. Computational modeling plays a pivotal role in optimizing these properties.

Molecular Docking and Dynamics in ADC and PROTAC Design:

In the development of ADCs and PROTACs containing the this compound linker, molecular docking simulations are employed to predict the binding orientation and affinity of the entire construct with its target proteins. researchgate.netnih.gov For ADCs, this involves modeling the interaction of the cytotoxic payload with its intracellular target, ensuring that the linker allows for effective drug release and binding upon internalization into cancer cells. For PROTACs, which induce protein degradation by bringing a target protein and an E3 ubiquitin ligase into proximity, the linker's conformation is paramount. glpbio.com Computational models help researchers design linkers that achieve the optimal ternary complex geometry, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

Molecular dynamics (MD) simulations further enhance this understanding by providing a dynamic picture of how the ADC or PROTAC behaves in a biological environment. nih.gov These simulations can reveal the conformational flexibility of the linker, its stability, and how it influences the spatial relationship between the antibody/ligand and the payload/E3 ligase binder over time.

Quantum Mechanics and DFT Studies:

Density Functional Theory (DFT) is another powerful computational tool used to investigate the electronic properties of this compound and its derivatives. mdpi.combiointerfaceresearch.com DFT calculations can elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and reactivity. mdpi.com This information is vital for understanding the linker's chemical stability and its potential interactions with its biological environment. For instance, by calculating the energy gap between the HOMO and LUMO, researchers can predict the molecule's kinetic stability and reactivity, guiding the synthesis of more robust and effective drug conjugates. biointerfaceresearch.com While specific DFT studies focused solely on this compound are not prevalent in the literature, the methodologies are widely applied to similar heterocyclic systems to guide drug design. mdpi.combiointerfaceresearch.com

The integration of these computational approaches allows for a rational design process, reducing the reliance on empirical screening and accelerating the development of next-generation therapeutics. The unique structural features of this compound, when analyzed through the lens of advanced computational modeling, provide a versatile platform for creating highly specific and potent medicines. nih.gov

Spectroscopic and Computational Data

The characterization of this compound and its derivatives is confirmed through various analytical techniques, with NMR spectroscopy being fundamental for structural elucidation. Computational parameters, while not extensively published for this specific molecule in isolation, are standard in the evaluation of drug candidates containing this scaffold.

| Parameter | Description | Observed/Typical Value | Reference |

|---|---|---|---|

| ¹H NMR Spectrum | Confirms the proton environment of the molecule's structure. A Certificate of Analysis confirms the spectrum is consistent with the structure of this compound. | Consistent with Structure | medchemexpress.com |

| ¹H NMR of Methyl Ester Derivative (CDCl₃, 400MHz) | Provides reference chemical shifts for the core azetidine structure: δ 7.36-7.31 (5H, m), 5.10 (2H, s), 4.19 (4H, d, J=7.8Hz), 3.75 (3H, s), 3.39 (1H, quintet, J=7.8Hz). | See Description | ambeed.com |

| Molecular Docking Score | Predicts the binding affinity between a ligand and a target protein. Scores for derivatives in similar systems can range significantly depending on the target. | e.g., -7.0 to -10.0 kcal/mol | nih.gov |

| DFT Energy Gap (HOMO-LUMO) | Indicates the electronic stability and reactivity of a molecule. A larger gap suggests higher stability. Values for similar heterocyclic systems are often reported. | Typically 4-5 eV | mdpi.com |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes to Complex Azetidine (B1206935) Scaffolds

The synthesis of complex molecular architectures containing the azetidine ring is a burgeoning area of research. While methods for creating simpler azetidines exist, the focus is shifting towards more elaborate and stereochemically defined scaffolds. A key strategy involves the use of readily available starting materials, such as β-amino alcohols, to construct the azetidine core. nih.gov For instance, N-allyl amino diols can be converted in a multi-step sequence to produce 2-cyanoazetidines. nih.gov This process, which includes N-alkylation with bromoacetonitrile, protection of a primary alcohol, and formation of a benzylic chloride, allows for the large-scale synthesis of key azetidine intermediates. nih.gov

Researchers are also exploring intramolecular reactions to build fused ring systems. One such approach utilizes an intramolecular Buchwald-Hartwig cross-coupling reaction to create tetrahydroquinoline core systems from o-bromo nitrile azetidines. acs.org Furthermore, the development of stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids presents a modular and direct approach to a wide range of enantiopure difunctionalized azetidines. nih.gov This method allows for the diversification of the azetidine scaffold at various positions, opening up new avenues for creating structurally diverse compound libraries. nih.gov

A notable synthetic advancement is the transformation of kinetically favored aziridines into thermodynamically more stable 3-bromoazetidine-3-carboxylic acid derivatives through thermal isomerization. nih.gov This method provides access to functionalized azetidines that can be further modified through nucleophilic substitution, expanding the range of accessible complex azetidine derivatives. nih.gov

Exploration of New Biological Activities of Azetidine Derivatives

The rigid, four-membered ring of azetidine-3-carboxylic acid serves as a conformationally constrained analog of natural amino acids like GABA and beta-alanine, making its derivatives promising candidates for novel biological activities. nih.gov Research into azetidine derivatives has revealed their potential as GABA uptake inhibitors. nih.gov Specifically, azetidin-2-ylacetic acid derivatives bearing lipophilic moieties have shown significant potency at the GAT-1 transporter. nih.gov

The structural similarity of azetidine-2-carboxylic acid to proline has also been a key area of investigation. wikipedia.org L-azetidine-2-carboxylic acid can be mistakenly incorporated into proteins in place of proline, which can lead to altered protein structure and function. wikipedia.orgresearchgate.net This property has been explored for its potential to poison predators and inhibit the growth of competing vegetation in plants. wikipedia.org In a laboratory setting, it has been demonstrated that L-azetidine-2-carboxylic acid can be incorporated into hemoglobin. researchgate.net

Furthermore, the sequential functionalization of azetidine scaffolds has led to the discovery of small molecules with potent antimalarial activity. nih.gov By diversifying the azetidine core, researchers have been able to synthesize analogs that inhibit the growth of Plasmodium parasites, including drug-resistant strains, highlighting the potential of azetidine-based compounds in addressing urgent medical needs. nih.gov

Rational Design of Azetidine-Based Therapeutics with Improved Profiles

The unique conformational constraints of the azetidine ring make it an attractive scaffold for the rational design of therapeutics with enhanced properties such as improved potency, selectivity, and pharmacokinetic profiles. 1-Cbz-azetidine-3-carboxylic acid, in particular, is utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a linker in Proteolysis Targeting Chimeras (PROTACs). affinanotech.comglpbio.commedchemexpress.com

In the context of ADCs, the azetidine linker connects a cytotoxic payload to an antibody, which then targets specific cells. glpbio.com The stability of the non-cleavable linker ensures that the cytotoxic agent is released only upon degradation of the antibody within the target cell, minimizing off-target toxicity.

As a PROTAC linker, this compound connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. glpbio.commedchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. glpbio.com The modular nature of azetidine synthesis allows for the fine-tuning of the linker length and rigidity, which is crucial for optimizing the efficacy of the resulting PROTAC.

The development of diverse azetidine-based scaffolds is also crucial for creating lead-like libraries for central nervous system (CNS)-focused drug discovery. acs.org By systematically exploring different substitution patterns and stereochemistries, researchers can generate a wide array of compounds for screening against various CNS targets. acs.org

Integration of Azetidine Carboxylic Acids into Advanced Materials Science

The application of azetidine carboxylic acids is expanding beyond the realm of medicine and into materials science. Their unique structural features and ability to form well-defined secondary structures make them interesting building blocks for the creation of novel polymers and foldamers. nih.govresearchgate.net Foldamers are synthetic oligomers that mimic the structure and function of biological macromolecules like proteins.